![molecular formula C24H31N5O4 B2826073 7-(4-(2-ethoxyethyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1105231-43-3](/img/structure/B2826073.png)
7-(4-(2-ethoxyethyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The piperazine ring could be formed through a reaction of a suitable diamine and a dihalide. The ester group could be introduced through a reaction with a carboxylic acid or acid chloride. The pyrazolo[4,3-c]pyridin-3(5H)-one moiety could be formed through a complex cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. The piperazine ring is a six-membered ring containing two nitrogen atoms, which is likely to be quite flexible. The pyrazolo[4,3-c]pyridin-3(5H)-one moiety is a fused ring system containing several nitrogen atoms, which is likely to be more rigid .Chemical Reactions Analysis
The chemical reactivity of this compound is likely to be dominated by its functional groups. The ester group could undergo reactions such as hydrolysis, reduction, and transesterification. The piperazine ring could undergo reactions with electrophiles at the nitrogen atoms. The pyrazolo[4,3-c]pyridin-3(5H)-one moiety could undergo a variety of reactions depending on the exact substitution pattern .Scientific Research Applications
G Protein-Biased Dopaminergics
Compounds featuring the pyrazolo[4,3-c]pyridin-3(5H)-one structure, particularly those with modifications similar to the specified compound, have been investigated for their potential as dopamine receptor partial agonists. These substances exhibit preference for G protein activation over β-arrestin recruitment at dopamine D2 receptors, indicating potential utility in antipsychotic therapies (Möller et al., 2017).
Dopamine D4 Receptor Ligands
Research on pyrazolo[1,5-α]pyridine derivatives, which are structurally related to the mentioned compound, has demonstrated their affinity for dopamine D4 receptors. Such findings suggest these compounds could serve as potential ligands for targeting D4 receptor-mediated pathways, highlighting their significance in neuropsychiatric disorder studies (Guca, 2014).
Antimicrobial Activity
Derivatives incorporating the pyrazolo[4,3-c]pyridin structure have also been synthesized and tested for antimicrobial activities. These studies have shown variable and modest activity against bacteria and fungi, indicating the potential of such compounds in developing new antimicrobial agents (Patel et al., 2011).
Antitumor Agents
Another area of application involves the synthesis of polymethoxylated fused pyridine systems, including pyrazolo[4,3-c]pyridines, for their in vitro antitumor activity. Compounds in this category have shown a broad spectrum of antitumor activity against various cancer cell lines, underlining their potential as chemotherapeutic agents (Rostom et al., 2009).
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and tested in more complex biological systems. Additionally, the synthesis of this compound could be optimized to improve yields and reduce the number of steps .
properties
IUPAC Name |
7-[4-(2-ethoxyethyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O4/c1-3-33-16-14-26-9-11-28(12-10-26)23(30)20-17-27(13-15-32-2)18-21-22(20)25-29(24(21)31)19-7-5-4-6-8-19/h4-8,17-18H,3,9-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVICBPBKKTKKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-(2-ethoxyethyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

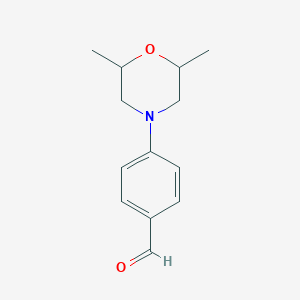

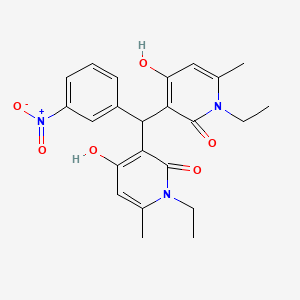
![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2825996.png)
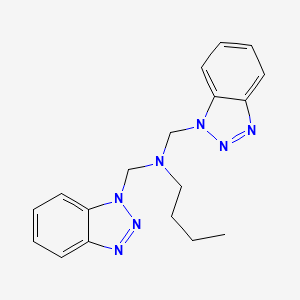
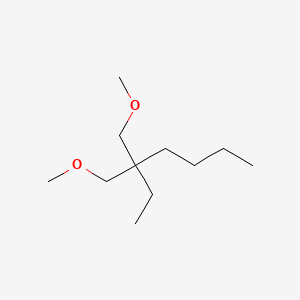
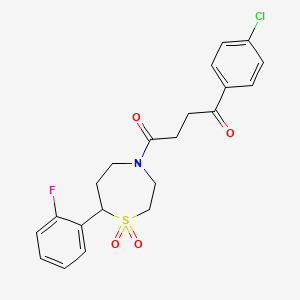

![6-(3,4-Dimethylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2826001.png)
![2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2826004.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2826005.png)
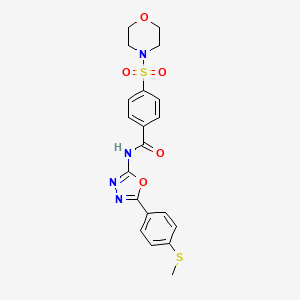
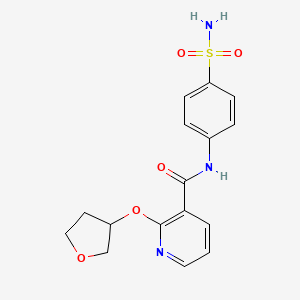
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide](/img/structure/B2826010.png)